
N-Pentacosane-D52
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Pentacosane-D52 is a deuterated form of pentacosane, a long-chain aliphatic hydrocarbon with the molecular formula C25H52. This compound is primarily used as a stable isotope-labeled standard in various scientific research applications, including studies involving isotopic kinetics and transport processes in chemical, physical, and biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentacosane-D52 typically involves the deuteration of pentacosane. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including elevated temperatures and pressures, to ensure complete deuteration of the hydrocarbon chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The final product is then purified through distillation and other separation techniques to obtain the desired isotopic purity and concentration.
化学反应分析
Types of Reactions
N-Pentacosane-D52, like its non-deuterated counterpart, is relatively inert and does not readily undergo chemical reactions under standard conditions. it can participate in certain types of reactions, including:
Oxidation: Under strong oxidizing conditions, this compound can be oxidized to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Although already fully saturated, this compound can undergo reduction reactions under specific conditions, such as catalytic hydrogenation, to further increase its hydrogen content.
Substitution: this compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a suitable catalyst like palladium on carbon (Pd/C).
Substitution: Halogenation reactions typically involve halogen gases (e.g., Cl2 or Br2) and may require ultraviolet light or heat to initiate the reaction.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Further hydrogenated hydrocarbons.
Substitution: Halogenated hydrocarbons.
科学研究应用
N-Pentacosane-D52 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the analysis of complex mixtures and the study of reaction mechanisms.
Biology: Employed in studies of lipid metabolism and transport processes in biological systems, as well as in the investigation of isotopic effects on biological pathways.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of deuterated compounds in the body.
Industry: Applied in the development of advanced materials and coatings, as well as in the production of high-purity deuterated compounds for various industrial applications.
作用机制
The mechanism of action of N-Pentacosane-D52 is primarily related to its role as a stable isotope-labeled standard. In scientific research, it serves as a tracer to study isotopic kinetics and transport processes. The deuterium atoms in this compound replace hydrogen atoms, allowing researchers to track the compound’s behavior and interactions in various systems using techniques such as mass spectrometry and NMR spectroscopy. This enables the investigation of molecular targets and pathways involved in chemical and biological processes.
相似化合物的比较
N-Pentacosane-D52 is unique due to its deuterated nature, which distinguishes it from other similar long-chain aliphatic hydrocarbons. Some similar compounds include:
Pentacosane: The non-deuterated form of this compound, with the molecular formula C25H52.
N-Heptacosane: A long-chain hydrocarbon with the molecular formula C27H56, used in similar applications but with different chain length and properties.
N-Nonacosane: Another long-chain hydrocarbon with the molecular formula C29H60, also used in scientific research but with a longer carbon chain.
The uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in tracing and analyzing chemical and biological processes.
属性
分子式 |
C25H52 |
|---|---|
分子量 |
405.0 g/mol |
IUPAC 名称 |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,25-dopentacontadeuteriopentacosane |
InChI |
InChI=1S/C25H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2 |
InChI 键 |
YKNWIILGEFFOPE-CQGKCUCSSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


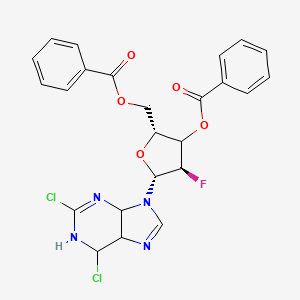



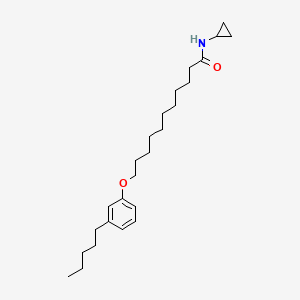
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)
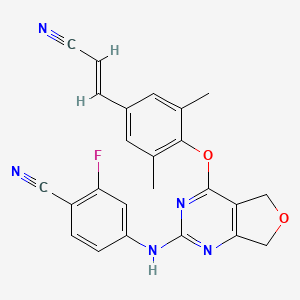
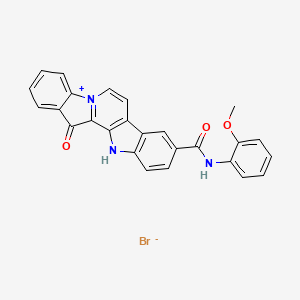




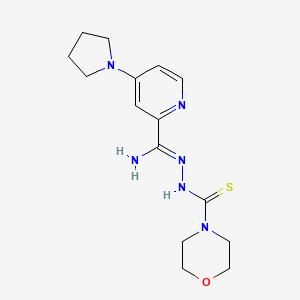
![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)
